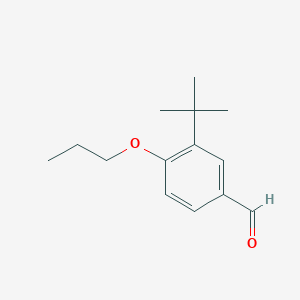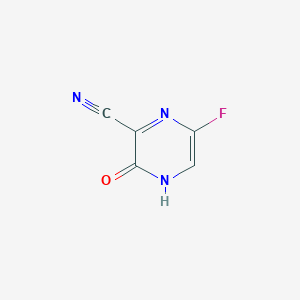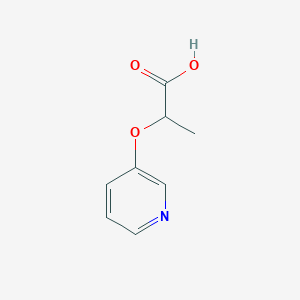
N-Desmethyl Pimavanserin
Overview
Description
Pimavanserin is a selective inverse agonist of the serotonin 2A receptor (5-HT2A) and is used primarily in the treatment of Parkinson’s disease psychosis . AC-279 retains the pharmacological properties of Pimavanserin and contributes to its therapeutic effects.
Scientific Research Applications
AC-279 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the pharmacokinetics and metabolism of Pimavanserin.
Biology: Employed in biological studies to understand the interaction of serotonin receptors with inverse agonists.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders, particularly those related to Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
Target of Action
N-Desmethyl Pimavanserin is the active metabolite of Pimavanserin . Pimavanserin is a selective inverse agonist of the 5-HT2A receptor with pIC 50 and pK d of 8.73 and 9.3, respectively . The 5-HT2A receptor is a subtype of the serotonin receptor that is found in various parts of the brain. It plays a key role in the function of the central nervous system, particularly in the areas of cognition, behavior, and mood .
Mode of Action
This compound, like Pimavanserin, acts as an antagonist/inverse agonist at serotonin 5HT2A receptors and less potent antagonist/inverse agonist actions at 5HT2C receptors . This means that it binds to these receptors and reduces their activity. The antagonism of these receptors can lead to a decrease in psychotic symptoms, which is why Pimavanserin is used in the treatment of Parkinson’s disease psychosis .
Biochemical Pathways
For instance, the antagonism of these receptors can lead to changes in various neurotransmitter systems, including dopamine and glutamate, which are involved in mood regulation and cognitive function .
Pharmacokinetics
The mean plasma half-lives for Pimavanserin and its metabolite this compound are 57 hours and 200 hours, respectively . This suggests that this compound has a longer duration of action compared to Pimavanserin.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on the 5-HT2A and 5-HT2C receptors. By reducing the activity of these receptors, this compound can help to alleviate psychotic symptoms without worsening motor symptoms, making it a valuable treatment option for conditions like Parkinson’s disease psychosis .
Action Environment
One study found that the transformation rate of pimavanserin to this compound was influenced by factors such as substrate concentration, culture time, initial media ph value, culture temperature, and shaking speed . More research is needed to fully understand how these and other environmental factors may influence the action of this compound.
Future Directions
Given its approval for Parkinson’s-related psychosis, its selection by the consensus panel for future treatments, and the promising published results from the phase II and III clinical trials indicating pimavanserin’s favorable efficacy/safety profile over placebo than the current pharmacological options, pimavanserin is likely to be used .
Biochemical Analysis
Biochemical Properties
N-Desmethyl Pimavanserin is known for its interaction with the 5-HT2A receptor, where it acts as an inverse agonist. This interaction is crucial in modulating serotonin signaling pathways. The compound also interacts with other serotonin receptors, albeit with lesser affinity. The mean plasma half-life of this compound is approximately 200 hours, indicating its prolonged activity in the body .
Cellular Effects
This compound influences various cellular processes, particularly in the central nervous system. It has been shown to protect against cerebral ischemia-induced brain injury by maintaining the integrity of the blood-brain barrier and reducing inflammation. The compound affects cell signaling pathways, including those involving Claudin 5 and Krüppel-like factors, which are essential for endothelial cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its action on the 5-HT2A receptor. By acting as an inverse agonist, it reduces the receptor’s constitutive activity, leading to decreased serotonin signaling. This mechanism is beneficial in conditions like Parkinson’s disease psychosis, where altered serotonin signaling contributes to symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, with a mean plasma half-life of 200 hours. Long-term studies have shown that it maintains its efficacy in reducing psychotic symptoms without significant degradation .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, the compound effectively reduces psychotic symptoms without causing significant adverse effects. At higher doses, there may be an increased risk of side effects, including potential toxicity .
Metabolic Pathways
This compound is primarily metabolized by hepatic cytochrome enzymes, including CYP3A4 and CYP3A5. These enzymes convert Pimavanserin to its active metabolite, this compound. The compound’s metabolism involves several steps, including oxidation and conjugation, which facilitate its elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its affinity for specific receptors and its ability to cross the blood-brain barrier .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments. These modifications are crucial for its function and efficacy in modulating serotonin signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-279 involves the demethylation of Pimavanserin. This process typically requires the use of demethylating agents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of AC-279 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
AC-279 undergoes various chemical reactions, including:
Oxidation: AC-279 can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert AC-279 into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the AC-279 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms .
Comparison with Similar Compounds
Similar Compounds
Pimavanserin: The parent compound of AC-279, used in the treatment of Parkinson’s disease psychosis.
Clozapine: An atypical antipsychotic with a broader receptor profile, including serotonin and dopamine receptors.
Risperidone: Another atypical antipsychotic with activity at serotonin and dopamine receptors.
Uniqueness
AC-279 is unique in its selective inverse agonist activity at the serotonin 2A receptor, which distinguishes it from other antipsychotics that often have broader receptor profiles. This selectivity may contribute to a more favorable side effect profile, particularly in terms of reduced extrapyramidal symptoms .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]-1-piperidin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,18,22,26H,11-17H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUQHPXNICIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127221 | |
| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639863-77-7 | |
| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639863-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC-279 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639863777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AC-279 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXL6LOR95E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)
![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)






![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

